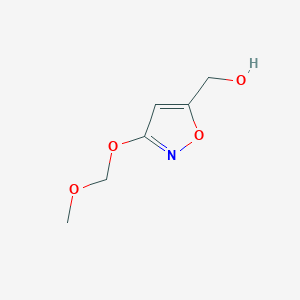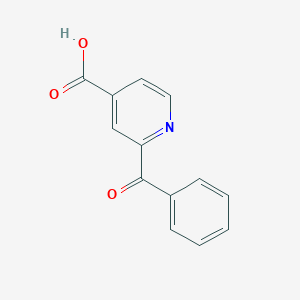
2-benzoylpyridine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoylpyridine-4-carboxylic acid, also known as BP4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BP4C is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular formula of C13H9NO3 and a molecular weight of 239.22 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-benzoylpyridine-4-carboxylic Acid is not fully understood. However, it has been proposed that 2-benzoylpyridine-4-carboxylic Acid exerts its biological effects by inhibiting various enzymes and signaling pathways. 2-benzoylpyridine-4-carboxylic Acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood.
Efectos Bioquímicos Y Fisiológicos
2-benzoylpyridine-4-carboxylic Acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-benzoylpyridine-4-carboxylic Acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoylpyridine-4-carboxylic Acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-benzoylpyridine-4-carboxylic Acid is also stable under various conditions and can be stored for extended periods without significant degradation. However, 2-benzoylpyridine-4-carboxylic Acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Furthermore, 2-benzoylpyridine-4-carboxylic Acid has limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-benzoylpyridine-4-carboxylic Acid. One area of research is the development of novel 2-benzoylpyridine-4-carboxylic Acid derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential applications of 2-benzoylpyridine-4-carboxylic Acid in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the mechanisms of action of 2-benzoylpyridine-4-carboxylic Acid need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-benzoylpyridine-4-carboxylic Acid need to be thoroughly evaluated before it can be used in clinical applications.
Métodos De Síntesis
2-benzoylpyridine-4-carboxylic Acid can be synthesized using various methods, including the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, the reaction of 2-benzoylpyridine with malonic acid in the presence of a dehydrating agent, and the reaction of 2-benzoylpyridine with ethyl chloroformate in the presence of a base. The most commonly used method for the synthesis of 2-benzoylpyridine-4-carboxylic Acid is the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base. This method yields a high purity product and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-benzoylpyridine-4-carboxylic Acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-benzoylpyridine-4-carboxylic Acid has also been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, it has been found to possess neuroprotective and anti-depressant properties. 2-benzoylpyridine-4-carboxylic Acid has potential applications in drug development, particularly in the development of novel anti-inflammatory and anticancer drugs.
Propiedades
Número CAS |
18164-96-0 |
|---|---|
Nombre del producto |
2-benzoylpyridine-4-carboxylic Acid |
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-benzoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-10(13(16)17)6-7-14-11/h1-8H,(H,16,17) |
Clave InChI |
MIKNBPWHTNTJAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
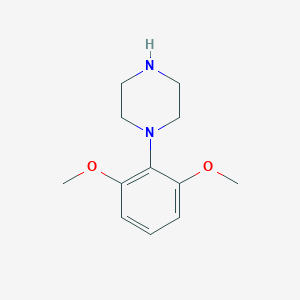

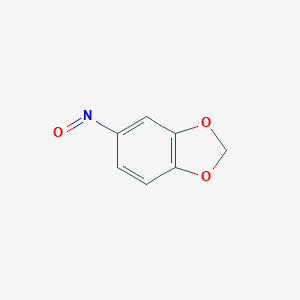
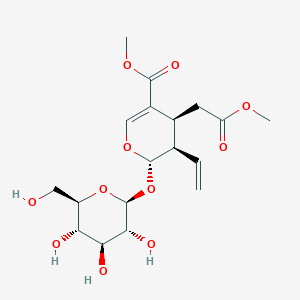

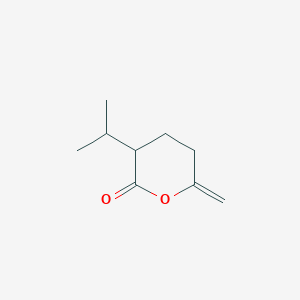
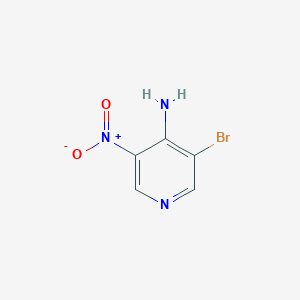

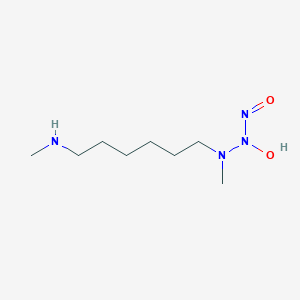
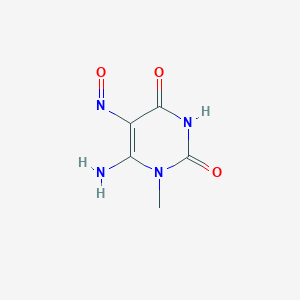
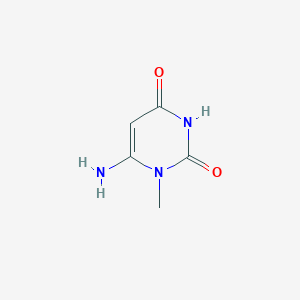
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
